molecular formula C5H13ClN2O B11721170 N'-Hydroxy-2-methylbutanimidamide hydrochloride

N'-Hydroxy-2-methylbutanimidamide hydrochloride

Cat. No.: B11721170
M. Wt: 152.62 g/mol
InChI Key: YCUOVBLYHRBZSI-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-methylbutanimidamide hydrochloride (CAS: 1390739-61-3) is an organic compound classified as a substituted amidoxime derivative. Its structure features a butanimidamide backbone with a hydroxyl group (-OH) at the N'-position, a methyl substituent at the 2-position, and a hydrochloride salt form enhancing its solubility in polar solvents . The compound is commercially available through multiple suppliers (4 listed in 2025), indicating its relevance in industrial or research applications, though specific uses remain less documented in public literature . Its InChIKey (LBBBIGNTYNFIOE-UHFFFAOYSA-N) confirms stereochemical details and aids in database referencing .

Properties

IUPAC Name

N'-hydroxy-2-methylbutanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-3-4(2)5(6)7-8;/h4,8H,3H2,1-2H3,(H2,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUOVBLYHRBZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=NO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-Hydroxy-2-methylbutanimidamide hydrochloride involves specific synthetic routes and reaction conditions. One common method includes the reaction of 2-methylbutanamide with hydroxylamine hydrochloride under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at room temperature. Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine moiety undergoes oxidation to form nitroso intermediates. For example:
Reaction :
C₅H₁₂ClN₃O+H₂O₂C₅H₁₀ClN₃O₂+H₂O\text{C₅H₁₂ClN₃O} + \text{H₂O₂} \rightarrow \text{C₅H₁₀ClN₃O₂} + \text{H₂O}

  • Conditions : Mild acidic or neutral aqueous media at 25–40°C.

  • Applications : Used to generate reactive electrophiles for further functionalization.

Reduction Reactions

The N–O bond in the hydroxylamine group is susceptible to reduction, yielding primary amines:
Reaction :
C₅H₁₂ClN₃O+NaBH₄C₅H₁₄ClN₂+H₂O+B(OH)₃\text{C₅H₁₂ClN₃O} + \text{NaBH₄} \rightarrow \text{C₅H₁₄ClN₂} + \text{H₂O} + \text{B(OH)₃}

  • Conditions : Methanol solvent, room temperature.

  • Outcome : Produces 2-methylbutanimidamide derivatives with enhanced nucleophilicity.

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocyclic structures.

Reaction Type Product Catalyst/Conditions
Tetrazole Formation 1,5-Disubstituted tetrazoleTMS-azide, MeOH, 24 h
Isoxazoline Synthesis 3,5-Disubstituted isoxazolineCu(I) catalyst, 80°C
  • Mechanistic Insight : The amidoxime group acts as a nitrile oxide precursor, enabling [3+2] cycloadditions .

Multicomponent Reactions (MCRs)

N'-Hydroxy-2-methylbutanimidamide hydrochloride serves as a convertible isocyanide surrogate in MCRs.

Example : Ugi-tetrazole Reaction
Reactants : Aldehyde, amine, TMS-azide, and this compound.
Product : Tetrazole derivatives.
Conditions :

  • Methanol solvent, 12–24 h .

  • HCl (5 equiv) for protonation .

Mechanism :

  • Formation of an α-adduct between the aldehyde and amine.

  • Nucleophilic attack by the amidoxime group.

  • Cyclization with TMS-azide to yield tetrazole .

Hydrolysis Reactions

Under acidic or basic conditions, the amidoxime group hydrolyzes to carboxylic acids or amides:

Condition Product Yield
HCl (6M) 2-Methylbutanoic acid85%
NaOH (1M) 2-Methylbutanamide78%

Nucleophilic Substitution

The hydroxylamine group acts as a leaving group in SN2 reactions:
Reaction :
C₅H₁₂ClN₃O+R-XC₅H₁₁N₃OR+HCl\text{C₅H₁₂ClN₃O} + \text{R-X} \rightarrow \text{C₅H₁₁N₃OR} + \text{HCl}

  • Substrates : Alkyl halides (R-X) in polar aprotic solvents.

  • Applications : Synthesis of N-alkylated amidoximes.

Complexation with Metal Ions

The amidoxime group chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

  • Use : Catalyst in oxidation reactions or sensor development.

Scientific Research Applications

N'-Hydroxy-2-methylbutanimidamide hydrochloride has demonstrated several biological activities, particularly in the following areas:

  • Matrix Metalloproteinase Inhibition :
    • Matrix metalloproteinases (MMPs) are critical enzymes involved in extracellular matrix remodeling and are implicated in cancer metastasis and tissue repair. This compound has been studied for its potential to inhibit specific MMPs, thus contributing to antitumor activity.
  • Anticancer Properties :
    • Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The inhibition of MMPs can lead to reduced tumor growth and metastasis.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibacterial agent.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Inhibition of Tumor Growth :
    • A study involving murine models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The mechanism was attributed to MMP inhibition leading to decreased metastasis and enhanced apoptosis in tumor cells.
  • Antimicrobial Efficacy :
    • In vitro studies showed that the compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value indicating moderate effectiveness. This suggests potential for developing new antimicrobial therapies based on this compound.
  • Cytotoxicity Assessment :
    • Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound reduced cell viability in a dose-dependent manner, supporting its role as a potential anticancer agent.
Activity TypeObservationsReference
MMP InhibitionSignificant inhibition of MMP-2 and MMP-9
Anticancer ActivityReduced tumor growth in murine models
Antimicrobial ActivityEffective against MRSA with MIC = 32 µg/mL

Table 2: Cytotoxicity IC50 Values

Cell LineIC50 (µM)Reference
HeLa12.3
MCF-715.5
A54910.7

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-methylbutanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Differences

Compound Name CAS Number Key Structural Features Suppliers (2025) Potential Applications
N'-Hydroxy-2-methylbutanimidamide HCl 1390739-61-3 Butanimidamide, methyl at C2, HCl salt 4 Research reagent, intermediates
N'-Hydroxy-2-methylcyclopropane-1-carboximidamide 70458-18-3 Cyclopropane ring, methyl substituent 3 Synthetic intermediates
N'-Hydroxy-2-methyloxolane-2-carboximidamide 1563904-23-3 Oxolane (tetrahydrofuran) ring 2 Solubility studies
(1Z)-N'-hydroxy-2-methylbutanimidamide HCl 1390739-61-3 Z-isomer of target compound 3 Oxidative stress models
N-phenyl-2-furohydroxamic acid Not provided Hydroxamic acid with furan ring 1 Antioxidant assays

Key Observations:

  • Backbone Variability : The target compound’s linear butanimidamide backbone contrasts with cyclopropane or oxolane rings in analogues, influencing steric hindrance and reactivity .
  • Hydrochloride Salts: Unlike non-salt forms (e.g., hydroxamic acids in Table 1), the HCl salt enhances aqueous solubility, critical for in vitro studies .

Functional and Application-Based Comparisons

Antioxidant Activity

Hydroxamic acids (e.g., compound 11 in ) exhibit radical-scavenging properties in DPPH and β-carotene assays due to their metal-chelating -NHOH groups . While N'-Hydroxy-2-methylbutanimidamide HCl shares the -NHOH moiety, its amidoxime structure may reduce chelation efficiency compared to hydroxamates, limiting its utility in antioxidant formulations .

Industrial Relevance

  • Supplier Availability : With 4 suppliers, the target compound is more accessible than cyclopropane (3 suppliers) or oxolane (2 suppliers) derivatives, suggesting higher demand in synthetic chemistry .
  • Radical Generation : Analogues like AAPH () are used in oxidative stress models. The target compound’s amidoxime group may similarly participate in radical reactions, though direct evidence is lacking .

Research Findings and Gaps

  • Antioxidant Potential: Indirect evidence from hydroxamic acid studies () suggests possible but unverified antioxidant applications.
  • Synthetic Utility : Frequent use as intermediates is inferred from supplier data but requires validation through reaction case studies .
  • Stability Data: No stability-indicating HPLC methods (cf. ) are published for this compound, highlighting a research gap.

Biological Activity

N'-Hydroxy-2-methylbutanimidamide hydrochloride, a compound with the molecular formula C5_5H12_{12}ClN2_2O, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Weight: 152.62 g/mol
  • CAS Number: 72607-53-5
  • Structure: The compound features a hydroxylamine functional group attached to a butanimidamide structure, which is critical for its biological activity.

This compound primarily functions as a protein tyrosine phosphatase (PTP) inhibitor . PTPs are crucial in regulating various cellular processes, including cell growth, differentiation, and metabolism. Inhibition of these enzymes can lead to altered signaling pathways that may be beneficial in treating certain diseases.

Key Mechanisms:

  • Inhibition of PTPs: The compound selectively inhibits PTPN1 and PTPN2, which are implicated in cancer and metabolic disorders .
  • Regulation of Cellular Signaling: By modulating the activity of PTPs, the compound can influence insulin signaling pathways, potentially offering therapeutic benefits in diabetes management.

Antitumor Activity

Recent studies have evaluated the antitumor effects of this compound using various cancer cell lines. The results indicated significant cytotoxicity against several types of cancer cells, with IC50_{50} values demonstrating its effectiveness.

Cell Line IC50_{50} (µM) Mechanism
HepG2 (liver cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)18Inhibition of proliferation

Case Studies

  • Study on HepG2 Cells:
    A study conducted at the Regional Center for Mycology and Biotechnology assessed the cytotoxic effects of this compound on HepG2 cells. The compound exhibited an IC50_{50} of 15 µM, indicating potent antitumor activity attributed to apoptosis induction mechanisms .
  • In Vivo Studies:
    Preliminary in vivo studies using murine models demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound may have therapeutic potential in oncology .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound is still under investigation; however, initial data suggest favorable absorption characteristics with a moderate half-life. Toxicological assessments indicate that while the compound exhibits acute toxicity at high doses, it is generally well-tolerated at therapeutic levels .

Q & A

Q. What strategies can be used to study interactions with serum proteins?

  • Methodological Answer : Employ surface plasmon resonance (SPR) with gold arrays (e.g., TFGAs) immobilized with human serum albumin (HSA). Measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM). Validate with circular dichroism (CD) to detect conformational changes in HSA .

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